molecular formula C9H14ClN B1465096 3,4-Dimethylbenzylamine hydrochloride CAS No. 4152-83-4

3,4-Dimethylbenzylamine hydrochloride

Cat. No.: B1465096
CAS No.: 4152-83-4
M. Wt: 171.67 g/mol
InChI Key: LNWTYZPFKHGCFM-UHFFFAOYSA-N
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Description

3,4-Dimethylbenzylamine hydrochloride is a chemical compound with the CAS Number: 4152-83-4 . It has a molecular weight of 171.67 and its IUPAC name is (3,4-dimethylphenyl)methanamine hydrochloride . The compound is typically stored at temperatures between 2-8°C and appears as a white to yellow solid .


Molecular Structure Analysis

The linear formula of this compound is C9H14ClN . The molecular structure consists of a benzyl group, C6H5CH2, attached to a dimethyl amino functional group .


Physical and Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 171.67 and is typically stored at temperatures between 2-8°C .

Scientific Research Applications

  • Synthetic Technology in Organic Synthesis 3,4-Dimethylbenzylamine hydrochloride serves as an important intermediate in organic synthesis. It finds applications in the fields of medicine, pesticides, and chemicals. The synthesis process involves methylene chloride as the reaction solvent and dimethylamine hydrochloride as auxiliary materials. This method offers benefits like low production cost, simple operation, short reaction time, easy industrial production, and being environmentally friendly (Wang Ling-ya, 2015).

  • Catalytic Synthesis The compound is used in the catalytic synthesis of N,N-dimethylbenzylamine from benzylamine and methanol, involving hydrochloric acid as a catalyst under pressure. This process highlights the conversion efficiency and optimal reaction conditions for the synthesis of N,N-dimethylbenzylamine (Nandi, Palit & Deka, 2007).

  • Role in Catalytic Hydrophosphination this compound is used in catalytic hydrophosphination reactions involving rare-earth-metal species. This process is instrumental in forming phosphaguanidines, phosphaureas, and phosphathioureas with moderate to excellent yields. It provides insight into the mechanistic aspects of hydrophosphination catalysis (Behrle & Schmidt, 2013).

  • Grignard Reagent Formation It plays a role in the formation of Grignard reagents, contributing to organic synthesis. The research highlights the solvent's influence on the formation of Grignard reagents and the subsequent reactions with benzaldehyde (Short, 1966).

  • Ortho Functionalization of Substituted Toluenes This compound is key in the highly regioselective olefination of substituted N,N-dimethylbenzylamines. This process aids in the synthesis of 3-(2'-tolyl)propanoic acid and its derivatives, showcasing the importance of acidity in catalytic transformations (Cai et al., 2007).

  • Ortho-Palladation in Organometallic Chemistry this compound is involved in the kinetics and mechanism of ortho-palladation, which is essential in the field of organometallic chemistry. This study provides insight into the electrophilic nature of the rate-limiting step and the activation entropy involved (Ryabov, Sakodinskaya & Yatsimirsky, 1985).

  • Computational Study in Cyclometalation Computational studies on the mechanisms of cyclometalation by palladium acetate involve this compound. These studies help in understanding the rate-limiting steps and transition states in cyclometalation processes (Davies, Donald & Macgregor, 2005).

  • Organocatalyst in Synthesis of Dihydropyrano[3,2-c]Chromenes As an organocatalyst, this compound is used in the synthesis of dihydropyrano[3,2-c]chromenes, a process that is notable for its mild reaction conditions and efficiency in generating complex heterocycles (Kiyani & Jalali, 2016).

Safety and Hazards

The safety information for 3,4-Dimethylbenzylamine hydrochloride indicates that it is potentially harmful. The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding inhalation, ingestion, or skin contact, and using personal protective equipment .

Biochemical Analysis

Biochemical Properties

3,4-Dimethylbenzylamine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a catalyst in the formation of polyurethane foams and epoxy resins The compound’s interactions with enzymes and proteins often involve binding to specific active sites, which can either inhibit or activate the enzyme’s function

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain receptors and enzymes, leading to changes in cellular responses and metabolic fluxes . These effects are essential for understanding how the compound can be used in therapeutic applications and its potential impact on cellular health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to bind to active sites on enzymes or receptors can lead to changes in gene expression and subsequent cellular responses . Understanding these molecular mechanisms is critical for developing targeted therapies and optimizing the compound’s use in various biochemical applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of monitoring the compound’s stability and activity over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating cellular responses. At higher doses, toxic or adverse effects may be observed . Understanding the dosage effects is crucial for determining the compound’s therapeutic window and ensuring its safe use in clinical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes, such as the synthesis of neurotransmitters and the degradation of xenobiotics . The compound’s effects on metabolic flux and metabolite levels are important for understanding its impact on overall cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s delivery and efficacy in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects . Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action and optimizing its use in targeted therapies.

Properties

IUPAC Name

(3,4-dimethylphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N.ClH/c1-7-3-4-9(6-10)5-8(7)2;/h3-5H,6,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNWTYZPFKHGCFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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